1-(4-Bromo-2-chlorophenyl)ethanol

Description

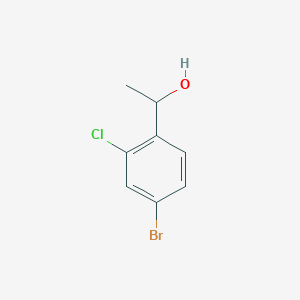

1-(4-Bromo-2-chlorophenyl)ethanol is a halogenated aromatic alcohol with the molecular formula C₈H₈BrClO and a molecular weight of 235.51 g/mol . It features a bromo and chloro substituent on the phenyl ring, which influence its electronic and steric properties. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive hydroxyl group for further derivatization .

Properties

Molecular Formula |

C8H8BrClO |

|---|---|

Molecular Weight |

235.50 g/mol |

IUPAC Name |

1-(4-bromo-2-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H8BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |

InChI Key |

NAYSGTXOWDUFAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

1-(4-Bromo-2-chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in the development of anti-inflammatory and analgesic drugs. For instance:

- Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against specific inflammatory pathways, suggesting potential for pain management therapies. The synthesis of these derivatives involved multi-step reactions where this compound acted as a key building block.

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. These applications are vital for enhancing crop yield and protecting plants from diseases.

- Data Table: Agrochemical Applications of this compound

| Application | Description | Effectiveness |

|---|---|---|

| Herbicide Synthesis | Used as an intermediate to synthesize selective herbicides | Increased efficacy against broadleaf weeds |

| Fungicide Development | Forms part of fungicidal formulations that target fungal pathogens | Demonstrated higher protective rates in field trials |

Material Science

In material science, this compound is involved in producing specialty polymers and resins. These materials are essential for creating durable products used in various industries, including automotive and construction.

- Case Study : Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications.

Organic Synthesis

The compound is a valuable reagent in organic synthesis, particularly for studying reaction mechanisms and developing new synthetic methodologies.

- Research Findings : A comprehensive study highlighted the use of this compound in synthesizing novel compounds through electrophilic aromatic substitution reactions. The presence of the bromine atom facilitates nucleophilic attack, leading to higher yields of desired products.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives.

- Data Summary : Studies indicate that while some derivatives exhibit biological activity, they also require careful evaluation due to potential toxicity. Regulatory compliance for agricultural use mandates thorough toxicological profiling to ensure safety for non-target organisms.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

1-(4-Bromo-2-chlorophenyl)ethanone

- Molecular Formula : C₈H₆BrClO

- Key Differences : Replaces the hydroxyl group (-OH) with a ketone (-C=O).

- Impact : The ketone group enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to the alcohol. It is widely used in pharmaceutical synthesis, with a projected market growth to USD 0.8 billion by 2030 .

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

- Molecular Formula : C₈H₅BrClF₃O

- Key Differences : Incorporates a trifluoroethyl group (-CF₃) adjacent to the hydroxyl.

- Impact : The electron-withdrawing -CF₃ group increases acidity of the -OH (pKa ~10–12) and alters solubility in polar solvents. This derivative is valued in agrochemical research .

(E)-1-(4-Bromo-2-chlorophenyl)iminomethyl-2-hydroxyl-naphthalene (BCPIN)

- Molecular Formula: C₁₇H₁₂BrClNO

- Key Differences : Extends conjugation via a naphthalene-imine system.

- Impact : Exhibits mechanical flexibility and enhanced optical properties due to the planar naphthalene chromophore. Used in functional materials research .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point/ Melting Point | Solubility | Reactivity Highlights |

|---|---|---|---|---|

| 1-(4-Bromo-2-chlorophenyl)ethanol | 235.51 | Not reported | Moderate in DCM/EtOH | Esterification, oxidation to ketone |

| 1-(4-Bromo-2-chlorophenyl)ethanone | 231.09 | 120–125°C (lit.) | Soluble in acetone | Nucleophilic additions (e.g., Grignard) |

| BCPIN | 369.64 | 198–200°C (crystallization) | Soluble in DCM | Photoluminescence, mechanical bending |

| Trifluoroethan-1-ol analog | 289.48 | Not reported | High in ethanol | Acid-catalyzed substitutions |

Market Growth :

- The ethanone market is projected to grow at 7% CAGR (2024–2030), driven by pharmaceutical demand .

- Specialty alcohols like this compound face competition but benefit from niche agrochemical applications .

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-2-chlorophenyl)ethanol, and how do reaction conditions influence yield?

The synthesis of aryl-substituted ethanol derivatives typically involves nucleophilic substitution or reduction of ketone precursors. For example, bromo-chloro acetophenone derivatives (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone) can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the corresponding ethanol . Reaction optimization often focuses on solvent choice (e.g., ethanol for reflux conditions), catalyst loading (e.g., anhydrous K₂CO₃ for deprotonation), and temperature control to minimize side reactions like over-reduction or halogen displacement . Monitoring via TLC or HPLC is critical to confirm reaction completion .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., coupling constants for bromo and chloro substituents) and the ethanol moiety’s stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₈BrClO) and isotopic patterns for bromine/chlorine .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 to resolve ambiguities in stereochemistry or crystal packing .

Q. How does the bromo-chloro substitution pattern influence the compound’s reactivity?

The electron-withdrawing effects of bromine and chlorine on the phenyl ring reduce electron density at the para and ortho positions, affecting nucleophilic/electrophilic reactivity. For instance, the chlorine substituent at the 2-position may sterically hinder reactions at the adjacent carbon, while bromine at the 4-position enhances leaving-group potential in substitution reactions . Comparative studies with analogs (e.g., 4-bromo-3-chlorophenol derivatives) can clarify substituent effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

Discrepancies in stereochemistry (e.g., racemic vs. enantiopure forms) can arise from NMR coupling constants or chiral chromatography. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of configuration. For example, SHELXL refinement can model disorder in heavy atoms (Br/Cl) and hydrogen-bonding networks, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . Twinned crystals or low-resolution data may require iterative refinement and validation using R-factors .

Q. What strategies optimize enantioselective synthesis of this compound?

Enantioselective reduction of the ketone precursor (e.g., 1-(4-bromo-2-chlorophenyl)ethanone) can employ chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or biocatalysts (e.g., alcohol dehydrogenases). Biocatalytic routes offer advantages in mild conditions and reduced waste, though substrate scope may require enzyme engineering . Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (ee) >95% .

Q. How do computational methods aid in predicting biological activity or degradation pathways?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in metabolic pathways or interactions with biological targets. Molecular docking (e.g., AutoDock Vina) models binding to enzymes like MEK1/2, leveraging structural analogs (e.g., AZD6244, a MEK inhibitor with a bromo-chloro aryl group) . Environmental persistence can be modeled using EPI Suite to estimate biodegradation half-lives .

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) detects trace impurities (e.g., brominated byproducts). For photodegradation studies, accelerated aging under UV light followed by GC-MS identifies products like 4-bromo-2-chlorophenol, a common degradation fragment of aryl halides . Method validation requires spike-recovery experiments and calibration against certified reference materials .

Methodological Considerations

Q. How should researchers address discrepancies in reported physicochemical properties?

Conflicting data (e.g., melting points or solubility) may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs, while recrystallization in varied solvents (e.g., ethanol vs. hexane) isolates pure forms . Literature comparisons should prioritize peer-reviewed studies over vendor catalogs due to variability in purity standards .

Q. What protocols validate the compound’s stability under storage conditions?

Long-term stability studies under ICH guidelines (25°C/60% RH) assess degradation via HPLC-UV. Lyophilization or inert-atmosphere storage (argon) minimizes oxidation of the ethanol moiety. For light-sensitive compounds, amber vials and UV-vis spectroscopy monitor photodegradation .

Future Research Directions

- Biocatalytic Optimization : Engineer enzymes for asymmetric synthesis to improve ee and scalability .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., fluoro or methyl substitutions) to probe antibacterial or kinase-inhibitory activity .

- Environmental Impact : Assess ecotoxicity using Daphnia magna or algal models to inform green chemistry practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.